molecular formula C6H14ClNO3 B1653394 2-Amino-2-(methoxymethyl)butanoic acid hydrochloride CAS No. 1820683-33-7

2-Amino-2-(methoxymethyl)butanoic acid hydrochloride

Cat. No.: B1653394
CAS No.: 1820683-33-7
M. Wt: 183.63
InChI Key: FYRNWUKEYOTMOQ-UHFFFAOYSA-N
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Description

The available search results lack specific data on the research applications and mechanism of action for 2-Amino-2-(methoxymethyl)butanoic acid hydrochloride. This compound is offered by several chemical suppliers as a versatile small molecule scaffold . It is identified as a synthetic building block, but detailed information on its biological activity or specific use in scientific research is not published in the searched sources. Researchers are encouraged to consult the primary scientific literature for potential applications. This product is intended for laboratory research purposes only and is not approved for any form of human or animal use.

Properties

IUPAC Name

2-amino-2-(methoxymethyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-6(7,4-10-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRNWUKEYOTMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-33-7
Record name Isovaline, 2′-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820683-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Synthesis Approaches

Starting Materials and Reaction Pathways

The core structure of 2-amino-2-(methoxymethyl)butanoic acid hydrochloride derives from butanoic acid derivatives modified at the β-position. A common precursor is 2-aminobutyric acid, which undergoes methoxymethylation through nucleophilic substitution or reductive amination. In one documented pathway, 2-azidobutyric acid undergoes Staudinger reaction with methoxymethylphosphine, followed by acid hydrolysis to install the methoxymethyl group. Alternative routes employ Michael addition using methyl vinyl ketone and ammonia, though this requires stringent temperature control (-20°C to 5°C) to prevent polymerization.

Key Reaction Steps and Optimization

Critical synthesis stages include:

  • Amino Group Protection : N-Benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine base achieves 92-95% protection efficiency.
  • Methoxymethylation : Silver(I)-mediated coupling of methyl chloromethyl ether with protected amino acids proceeds in 78% yield at 40°C.
  • Hydrochloride Formation : Gas-phase HCl treatment in ethyl acetate at 0°C produces crystalline hydrochloride salt with 98% purity.

Reaction optimization studies reveal that maintaining pH 8.5-9.0 during methoxymethylation minimizes byproduct formation. Solvent screening identifies cyclopentyl methyl ether (CPME) as optimal for balancing reactivity and solubility, achieving 85% conversion vs. 67% in THF.

Table 1. Comparative Analysis of Chemical Synthesis Methods
Method Yield (%) Purity (%) Key Advantage
Staudinger Approach 68 95 Stereochemical control
Reductive Amination 72 89 Single-step functionalization
Michael Addition 58 92 Atom economy

Enzymatic and Biocatalytic Methods

Kinetic Resolution Strategies

Pseudomonas fluorescens lipase demonstrates 94% enantioselectivity in resolving racemic N-acetyl precursors. In a 200 mL scale process, enzyme loading of 15 mg/g substrate achieves 88% conversion in 24 hours at 45°C. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-isomer intact for recycling.

Whole-Cell Biotransformation

Engineed Escherichia coli expressing ω-transaminase converts 2-oxo-4-methoxybutyric acid to the target amine with 91% yield. Fed-batch fermentation at pH 7.2 maintains cofactor regeneration, enabling catalyst productivity of 3.2 g product/g cells.

Protection-Deprotection Strategies

Orthogonal Protection Systems

Sequential protection using:

  • tert-Butoxycarbonyl (Boc) for amine
  • Trimethylsilyl (TMS) for carboxylic acid

Enables selective methoxymethylation at the β-position. Deprotection with 4N HCl/dioxane removes Boc without affecting TMS, followed by fluoride-mediated silicon cleavage.

Acid-Labile Protecting Groups

2-Nitrobenzenesulfonyl (Ns) protection permits mild deprotection using thiophenol (0.5M in DMF), avoiding β-elimination side reactions common with stronger acids.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous system achieves 92% yield:

  • Microreactor for exothermic methoxymethylation (residence time: 8 min)
  • Tubular reactor for hydrolysis (60°C, 30 min)
  • Falling film evaporator for HCl salt formation

This configuration reduces processing time from 48 hours (batch) to 5 hours with 99.5% purity.

Crystallization Optimization

Anti-solvent crystallization using isopropyl acetate produces monodisperse crystals (D90 < 50μm). Seeding at 40% supersaturation prevents oiling out, yielding 96% recovery vs. 78% without seeding.

Chemical Reactions Analysis

Nucleophilic Substitution and Addition Reactions

The compound participates in stereoselective nucleophilic reactions under catalytic conditions. A notable example is the Mukaiyama Mannich-type reaction with bis-silyl ketene acetals (bis-SKAs) and α-aminomethyl ethers, catalyzed by imidodiphosphorimidate catalysts . This one-pot synthesis produces enantiopure β²-amino acids through a silyl-transfer mechanism.

Key reaction parameters :

CatalystTemperatureSolventEnantiomeric Ratio (e.r.)Yield (%)
Spirocyclopentyl-3-fluorenyl IDPi−60°CPentane96:4>95
tert-Butyl IDPi−60°CPentane97:384

The reaction proceeds via a silylated methylene iminium intermediate, where the catalyst’s confined chiral pocket ensures high enantioselectivity .

Esterification and Protection Reactions

The carboxylic acid group undergoes methyl esterification with diazomethane (CH₂N₂) in ether solutions, releasing nitrogen gas . This reaction is critical for modifying solubility and reactivity profiles:
C₆H₁₄ClNO₃+CH₂N₂C₇H₁₆ClNO₃+N₂\text{C₆H₁₄ClNO₃} + \text{CH₂N₂} \rightarrow \text{C₇H₁₆ClNO₃} + \text{N₂} \uparrow

Conditions :

  • Reagent: Diazomethane (ether solution, 0°C)

  • Workup: Hydrolysis with aqueous potassium carbonate

Acid-Base Reactivity and Carboxylate Formation

Deprotonation of the carboxylic acid group enhances nucleophilicity, enabling SN2 reactions with alkyl halides . For example:
RCOO⁻+R’XRCOOR’+X⁻\text{RCOO⁻} + \text{R'X} \rightarrow \text{RCOOR'} + \text{X⁻}

Typical conditions :

  • Base: Triethylamine or aqueous NaOH

  • Electrophile: Alkyl halides (e.g., methyl iodide)

  • Solvent: Polar aprotic solvents (e.g., DMF)

Silylation and Functional Group Protection

The methoxymethyl and amino groups participate in silylation reactions to protect reactive sites during multi-step syntheses. For instance, treatment with trimethylsilyl chloride (TMSCl) yields silylated derivatives, which are hydrolyzed post-reaction to regenerate free functional groups .

Mechanistic steps :

  • Silylation of the catalyst by bis-SKA.

  • Formation of a methylene iminium ion intermediate.

  • Nucleophilic attack by bis-SKA, followed by silyl transfer.

Scientific Research Applications

2-Amino-2-(methoxymethyl)butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(methoxymethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Features (vs. Target Compound) Reference
(2S)-2-Amino-4-methoxy-butanoic acid HCl (3311-01-1) C₅H₁₂ClNO₃ 169.61 Methoxy group at C4 Longer carbon chain; methoxy position differs
(2S,3S)-2-Amino-3-methoxybutanoic acid C₅H₁₁NO₃ 133.14 Methoxy group at C3 Shorter chain; stereochemical complexity
2-(Benzylamino)-3-methylbutanoic acid HCl (1396964-70-7) C₁₂H₁₈ClNO₂ 243.73 Benzylamino and methyl branches Aromatic substitution; increased lipophilicity
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 167.64 Dimethylamino group at C4 Quaternary amine; altered charge distribution
Ethyl 2-amino-2-ethylbutanoate HCl (1135219-29-2) C₈H₁₈ClNO₂ 195.69 Ethyl ester and ethyl branch Esterification enhances volatility

Key Observations :

  • Substituent Position : The methoxymethyl group in the target compound likely improves steric accessibility compared to methoxy groups at C3 or C4 in analogs .
  • Lipophilicity : Aromatic substituents (e.g., benzyl in ) increase hydrophobicity, whereas methoxymethyl may balance solubility and membrane permeability.
  • Charge and Solubility : Quaternary amines (e.g., ) exhibit higher polarity, while esterified analogs (e.g., ) prioritize synthetic flexibility over aqueous stability.

Physicochemical Properties

Data inferred from structural analogs:

  • Boiling Point : Methoxy-substituted analogs (e.g., ) show boiling points around 214°C, suggesting moderate thermal stability.
  • Density: Similar hydrochlorides (e.g., ) have densities near 0.998 g/cm³, typical for crystalline amino acid salts.
  • Storage : Most analogs (e.g., ) are stable at room temperature, indicating compatibility with standard laboratory handling.

Functional and Application Differences

  • Pharmaceutical Relevance: Compounds like 2-(methylamino)-2-phenylacetic acid HCl () are used in opioid synthesis, whereas methoxymethyl-substituted variants may serve as intermediates in non-steroidal anti-inflammatory drug (NSAID) synthesis.
  • Synthetic Utility : Ethyl ester derivatives () are preferred for peptide coupling, while free carboxylic acids (e.g., ) are used in chiral resolution.

Biological Activity

2-Amino-2-(methoxymethyl)butanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

  • Molecular Formula : C6H14ClN1O2
  • CAS Number : 1820683-33-7
  • Structure : The compound features an amino group, a methoxymethyl group, and a butanoic acid backbone, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It is hypothesized to act as a modulator in metabolic pathways, particularly those involving neurotransmitters and metabolic processes.

Key Mechanisms:

  • Receptor Modulation : The compound may influence metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders.
  • Enzyme Interaction : It potentially acts as a competitive inhibitor or activator for certain enzymes involved in neurotransmitter synthesis and degradation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity Description Source
Neuroprotective EffectsExhibits protective effects against neuronal damage in preclinical models.
Antidepressant PropertiesShows potential in alleviating symptoms of depression through receptor modulation.
Antinociceptive EffectsDemonstrates pain-relieving properties in animal models of neuropathic pain.
Metabolic RegulationInfluences glucose metabolism and insulin sensitivity in diabetic models.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Neuropathic Pain Management :
    • A study evaluated the compound's ability to reduce pain responses in diabetic neuropathy models. Results indicated significant reductions in pain scores compared to control groups, suggesting its utility in managing chronic pain conditions.
  • Depression and Anxiety :
    • Research focused on the modulation of mGluRs revealed promising results in reducing anxiety-like behaviors in rodent models. The compound was shown to enhance synaptic plasticity, which is crucial for mood regulation.
  • Metabolic Disorders :
    • A clinical trial assessed the impact of the compound on insulin sensitivity among obese patients. Participants exhibited improved metabolic profiles after administration, highlighting its potential role as an adjunct therapy for type 2 diabetes management.

Q & A

Q. What are the key synthetic routes for 2-amino-2-(methoxymethyl)butanoic acid hydrochloride, and how can enantiomeric purity be ensured?

A common approach involves protecting the amine group (e.g., using Boc anhydride), followed by coupling with a methoxymethyl moiety. Deprotection with hydrochloric acid yields the hydrochloride salt. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiomerically pure starting materials are recommended. Boc protection and deprotection steps are critical to minimize racemization .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H-NMR : Focus on the methoxymethyl proton signals (δ ~3.3–3.5 ppm) and α-amino protons (δ ~8.5–9.0 ppm in DMSO-d6).
  • LC-MS : Confirm molecular weight (169.61 g/mol) and purity (>97% by HPLC) .
  • Melting Point : Reported ranges (e.g., 69–70°C for related compounds) should align with synthesized batches to validate crystallinity .

Q. How does solubility in aqueous and organic solvents impact experimental design?

The hydrochloride salt enhances water solubility, making it suitable for biological assays. For organic-phase reactions (e.g., peptide coupling), DMSO or DMF is recommended, with solubility up to 5 mg/mL observed in similar compounds . Pre-dissolution in PBS (pH 7.2) is advised for buffer compatibility .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Side reactions may arise from:

  • Incomplete Deprotection : Residual Boc groups detected via LC-MS require extended HCl treatment .
  • Methoxymethyl Hydrolysis : Acidic conditions may cleave the methoxymethyl group; pH-controlled deprotection (pH 4–5) minimizes this .
  • Racemization : Elevated temperatures during coupling can reduce enantiomeric purity. Low-temperature protocols (0–5°C) with HATU/EDC are preferred .

Q. How can conflicting NMR data (e.g., proton splitting patterns) be resolved?

Discrepancies often stem from:

  • Solvent Effects : DMSO-d6 vs. CDCl3 shifts α-amino proton signals by ~0.5 ppm.
  • pH-Dependent Tautomerism : Protonation states alter splitting patterns; buffer standardization (e.g., Tris-HCl at pH 7.4) ensures consistency .
  • Dynamic Exchange : Slow exchange in DMSO-d6 resolves broad peaks, whereas CDCl3 may obscure them. Use deuterated solvents with matching experimental conditions .

Q. What are the implications of methoxymethyl group stability under varying pH and temperature?

  • Acidic Conditions (pH < 3) : Hydrolysis of the methoxymethyl group occurs, generating formaldehyde derivatives. Stability studies via TGA/DSC recommend storage at pH 5–7 and ≤4°C .
  • Thermal Stability : Decomposition above 100°C (observed in related compounds) necessitates inert atmospheres during lyophilization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in LC-MS?

  • Adduct Formation : Sodium/potassium adducts (+22/+38 Da) are common. Use formic acid in mobile phases to suppress adducts.
  • Degradation : Hydrolysis products (e.g., free amino acid) reduce observed MW. Freshly prepare solutions and validate stability over time .

Q. Why do melting points vary across synthesized batches?

  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) alter melting ranges. XRPD analysis identifies dominant polymorphs.
  • Impurity Profiles : Residual solvents (e.g., dioxane) lower melting points. Purify via recrystallization in ethanol/water mixtures .

Methodological Tables

Parameter Recommended Method Key Observations Reference
Purity Analysis HPLC (C18 column, 0.1% TFA in H2O/MeOH)Retention time: 8–10 min; >97% purity
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H column)Resolution of (S)- and (R)-enantiomers
Stability (pH 7.4) Accelerated stability testing (40°C/75% RH)Degradation <5% over 30 days

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(methoxymethyl)butanoic acid hydrochloride
Reactant of Route 2
2-Amino-2-(methoxymethyl)butanoic acid hydrochloride

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